molecular formula C14H15N3O2 B14029509 (S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione

(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione

Katalognummer: B14029509
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: WVWLSQOPNINZBL-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione is a complex heterocyclic compound. This compound features a unique spirocyclic structure, which is a fusion of multiple ring systems, including benzo, pyrazolo, diazepine, and cyclopropane moieties. The presence of these diverse ring systems imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of (S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrazolo ring: This step typically involves the condensation of an aryl aldehyde with 2-aminopyrazine under acidic conditions.

    Cyclization: The intermediate formed undergoes cyclization with tert-butyl isocyanide, leading to the formation of the pyrazolo[1,2-a][1,2]diazepine core.

Analyse Chemischer Reaktionen

(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione can be compared with other similar compounds, such as:

    Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine: This compound features a similar diazepine ring system but with different substituents and ring fusions.

    Imidazo[1,2-a]pyrazines: These compounds share the pyrazine ring but differ in their overall structure and properties.

    Quinazolinotriazolobenzodiazepine: This compound has a similar diazepine core but with additional ring systems and functional groups.

The uniqueness of (S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione lies in its spirocyclic structure and the combination of multiple ring systems, which impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

(6S)-6-aminospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-5,11-dione

InChI

InChI=1S/C14H15N3O2/c15-11-9-3-1-2-4-10(9)12(18)16-7-14(5-6-14)8-17(16)13(11)19/h1-4,11H,5-8,15H2/t11-/m0/s1

InChI-Schlüssel

WVWLSQOPNINZBL-NSHDSACASA-N

Isomerische SMILES

C1CC12CN3C(=O)[C@H](C4=CC=CC=C4C(=O)N3C2)N

Kanonische SMILES

C1CC12CN3C(=O)C(C4=CC=CC=C4C(=O)N3C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.